9-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetyl]-9H-carbazole
Overview
Description
9-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetyl]-9H-carbazole, also known as TAC, is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mechanism of Action
The mechanism of action of 9-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetyl]-9H-carbazole is not fully understood, but it is believed to involve binding to microtubules and interfering with their function. Microtubules are essential components of the cytoskeleton, and play a critical role in cell division, intracellular transport, and cell shape. This compound has been shown to selectively bind to the β-tubulin subunit of microtubules, leading to alterations in microtubule dynamics.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on microtubules, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in several cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 9-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetyl]-9H-carbazole is its selectivity for microtubules, which allows for visualization of these structures in living cells. This compound is also relatively easy to synthesize, and can be obtained in high purity and yield. However, one limitation of this compound is its potential toxicity, particularly at high concentrations. Careful optimization of experimental conditions is necessary to ensure that this compound is used safely and effectively in lab experiments.
Future Directions
There are many potential future directions for research on 9-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetyl]-9H-carbazole. One area of interest is the development of this compound-based fluorescent probes for imaging of other cellular structures, such as mitochondria or the endoplasmic reticulum. Another area of interest is the further investigation of this compound's mechanism of action, particularly with regard to its effects on topoisomerase II and apoptosis. Finally, this compound's potential applications in drug discovery and development should be explored further, particularly in the context of cancer research.
Scientific Research Applications
9-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetyl]-9H-carbazole has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications of this compound is as a fluorescent probe for imaging of living cells. This compound has been shown to selectively bind to microtubules in living cells, allowing for visualization of these structures in real-time. This compound has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of several cancer cell lines.
Properties
IUPAC Name |
1-carbazol-9-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4OS2/c27-20(25-16-9-3-1-7-14(16)15-8-2-4-10-17(15)25)13-28-21-23-24-22-26(21)18-11-5-6-12-19(18)29-22/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQQQVVWZSBUBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=NN=C5N4C6=CC=CC=C6S5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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